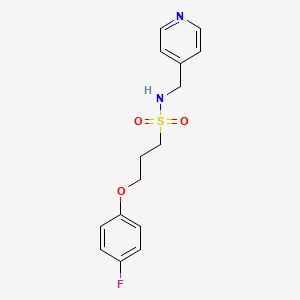

3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide

Descripción

3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide is a sulfonamide derivative characterized by a propane sulfonamide backbone substituted with a 4-fluorophenoxy group and a pyridin-4-ylmethyl amine moiety. Sulfonamides are a well-established class of compounds in medicinal chemistry, often serving as enzyme inhibitors due to their ability to mimic transition-state intermediates or bind to catalytic sites. The 4-fluorophenoxy group enhances lipophilicity and may influence metabolic stability, while the pyridine ring contributes to hydrogen-bonding interactions and solubility.

Propiedades

IUPAC Name |

3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3S/c16-14-2-4-15(5-3-14)21-10-1-11-22(19,20)18-12-13-6-8-17-9-7-13/h2-9,18H,1,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIXDWCVCTXFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCS(=O)(=O)NCC2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Fluorophenoxy Intermediate: The reaction begins with the nucleophilic substitution of a fluorobenzene derivative with a suitable nucleophile to form the fluorophenoxy intermediate.

Attachment of the Pyridinylmethyl Group: The intermediate is then reacted with a pyridine derivative under conditions that facilitate the formation of a carbon-nitrogen bond, typically using a base such as sodium hydride or potassium carbonate.

Sulfonamide Formation:

Industrial Production Methods

In an industrial setting, the production of 3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity. The exact pathways involved depend on the specific biological context and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other sulfonamide derivatives, particularly those with aromatic or heterocyclic substituents. Below is a detailed analysis based on available evidence and analogous compounds:

Structural Comparison

Key Differences :

- Backbone Complexity: The target compound features a linear propane sulfonamide chain, while Example 53 incorporates a fused chromenone-pyrazolopyrimidine scaffold, increasing rigidity and molecular weight.

- Substituent Diversity : Example 53 includes a 3-fluorophenyl group and a pyrazolopyrimidine moiety, which are absent in the target compound. These groups likely enhance π-π stacking and kinase-targeting interactions.

Physicochemical Properties

- Molecular Weight : The target compound’s simpler structure (~350 g/mol) contrasts with Example 53’s higher molecular weight (589.1 g/mol), which may reduce bioavailability.

- Melting Point: The absence of a rigid chromenone core in the target compound likely results in a lower melting point compared to Example 53 (175–178°C).

Actividad Biológica

3-(4-Fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its biological significance. The presence of the fluorophenoxy and pyridinyl moieties contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold, which is structurally similar to the target compound. These derivatives have shown promising in vitro activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 2.76 |

| CaCo-2 (colon) | 9.27 |

| RXF 486 (renal) | 1.143 |

These results indicate that modifications in the chemical structure can significantly enhance anticancer efficacy .

Anti-inflammatory Activity

Sulfonamide derivatives have been recognized for their anti-inflammatory properties. Research indicates that similar compounds exhibit inhibitory effects on cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response. The inhibition of these enzymes can lead to reduced inflammation and pain relief .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. For instance, derivatives have shown effective minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

The biological activity of 3-(4-fluorophenoxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : The sulfonamide group can inhibit enzymes such as carbonic anhydrase and histone deacetylases, which play roles in cancer progression and inflammation.

- Receptor Modulation : The compound may act as a modulator for various receptors involved in cellular signaling pathways.

Case Studies

- Study on Anticancer Efficacy : A study evaluated the compound's efficacy against a panel of human tumor cell lines. Results indicated significant cytotoxicity, particularly against renal cancer cells, with an IC50 value of 1.143 µM, highlighting its potential as a targeted therapy .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of related sulfonamides, demonstrating their ability to reduce inflammation markers in vitro and in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.